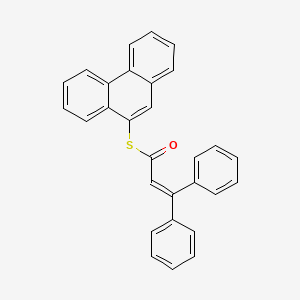
S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a diphenylprop-2-enethioate group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate typically involves the reaction of phenanthrene derivatives with diphenylprop-2-enethioic acid. One common method includes the esterification of 9-phenanthrenol with 3,3-diphenylprop-2-enethioic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate undergoes several types of chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrene ring or the diphenylprop-2-enethioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols or hydrocarbons.
Substitution: Substituted phenanthrene derivatives with various functional groups.
Scientific Research Applications
S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features.
Diphenylprop-2-enethioic acid: A precursor used in the synthesis of S-Phenanthren-9-yl 3,3-diphenylprop-2-enethioate.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to its combination of phenanthrene and diphenylprop-2-enethioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.
Properties
CAS No. |
61708-80-3 |
|---|---|
Molecular Formula |
C29H20OS |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
S-phenanthren-9-yl 3,3-diphenylprop-2-enethioate |
InChI |
InChI=1S/C29H20OS/c30-29(20-27(21-11-3-1-4-12-21)22-13-5-2-6-14-22)31-28-19-23-15-7-8-16-24(23)25-17-9-10-18-26(25)28/h1-20H |
InChI Key |
WHUWZIMATGMYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)SC2=CC3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















